
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as tetrazole, difluorophenyl, and dimethoxyphenyl linked through a urea moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related urea derivatives and their reactions, which can be useful in understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of isocyanates with amines or the reaction of urea with other reagents. For instance, the synthesis of 1,3-disubstituted ureas with pyrazole and adamantyl fragments was achieved by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, yielding products with high inhibitory activity against human soluble epoxide hydrolase (sEH) . Although the specific synthesis of the compound of interest is not detailed, similar methodologies could potentially be applied, where an isocyanate derivative could react with an amine-substituted tetrazole to form the urea linkage.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and can be studied using techniques such as X-ray structural analysis. For example, the molecular structures of various fluorine-containing imidazolidin-2-ones and hydantoins were elucidated using X-ray analysis, revealing the presence of cis and trans isomers . This suggests that the compound "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" could also exhibit isomerism and that its precise structure could be determined through similar analytical methods.
Chemical Reactions Analysis
Urea and its derivatives participate in a variety of chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form bicyclic compounds . These reactions are influenced by the substituents on the urea molecule, as seen with 1,3-dimethylurea, which does not react with acyloins but does react with diacetyl . The compound , with its difluorophenyl and dimethoxyphenyl substituents, may also undergo unique reactions, potentially leading to the formation of novel cyclic structures or participating in colorimetric procedures for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely depending on their substituents. For example, the solubility of 1,3-disubstituted ureas in water was found to be in the range of 45-85 µmol/l, and their inhibitory activity against sEH was significant . The presence of fluorine atoms and other electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and biological activity. Therefore, the specific physical and chemical properties of "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" would need to be empirically determined, but it is likely that the compound would exhibit unique characteristics due to its complex structure.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interaction
- Crystallography Studies : The crystal structure of related compounds, such as azimsulfuron and chlorfluazuron, provides insights into their molecular configuration, including dihedral angles and intermolecular hydrogen bonding. These structures contribute to understanding the physical and chemical properties of such compounds, aiding in the design of new materials with specific properties (Jeon et al., 2015; Cho et al., 2015).
Molecular Synthesis and Structural Analysis
- Synthetic Applications : Compounds related to "1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea" have been synthesized for various applications, including as herbicides and insecticides. The synthesis and structural analysis of these compounds are crucial for developing new chemicals with improved efficacy and safety profiles (Saloutina et al., 2014).
Anticancer Properties
- Anticancer Activity : The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines. This research area is promising for the development of new anticancer agents, highlighting the potential medical applications of urea derivatives (Feng et al., 2020).
Biochemical Research and Applications
- Enzyme Inhibition and Biological Effects : Studies on similar urea derivatives indicate their role in inhibiting chitin synthesis in insects, offering a novel approach to pest control without harming mammals. This application is vital for agricultural sciences and developing safer insecticides (Deul et al., 1978).
Eigenschaften
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-11-4-6-14(15(8-11)28-2)21-17(26)20-9-16-22-23-24-25(16)10-3-5-12(18)13(19)7-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIJCHALPNQKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
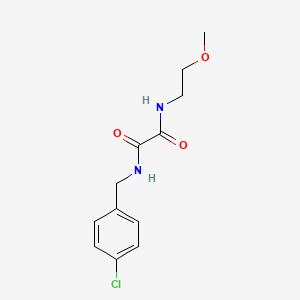
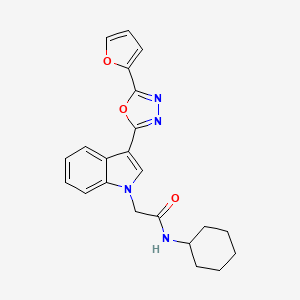
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)


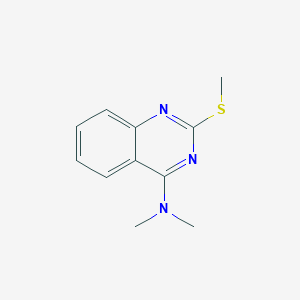
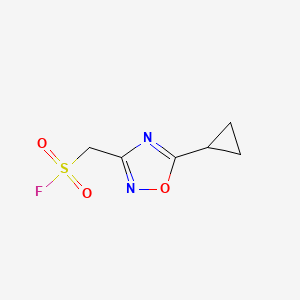
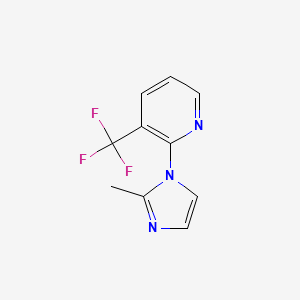
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
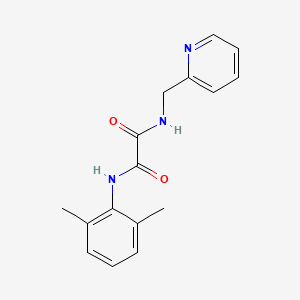
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)